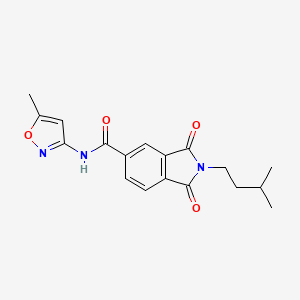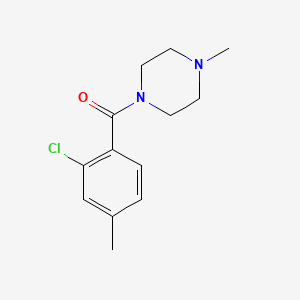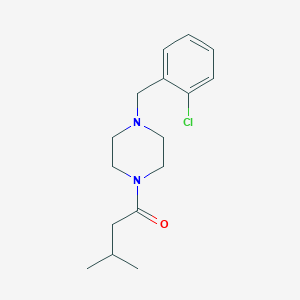
2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MI-2 and is classified as a small molecule inhibitor. MI-2 has been found to exhibit potent inhibitory activity against the MALT1 protein, which plays a crucial role in the activation of immune cells. In
作用機序
MI-2 exerts its inhibitory activity by binding to the active site of the MALT1 protein, thereby preventing its activation. The MALT1 protein plays a crucial role in the activation of immune cells by cleaving specific proteins, leading to the activation of downstream signaling pathways. Inhibition of MALT1 activity by MI-2 prevents the activation of these signaling pathways, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MI-2 has been found to exhibit potent inhibitory activity against the MALT1 protein, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells. MI-2 has also been found to exhibit anti-inflammatory activity by inhibiting the activation of immune cells, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
MI-2 has several advantages for lab experiments, including its potent inhibitory activity against the MALT1 protein, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, MI-2 also has some limitations, including its relatively complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of MI-2, including:
1. Further studies to understand the full mechanism of action of MI-2 and its potential side effects.
2. Exploration of the potential applications of MI-2 in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
3. Development of new and more efficient synthesis methods for MI-2.
4. Exploration of the potential of MI-2 as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide or MI-2, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer therapy and the treatment of inflammatory diseases. MI-2 exerts its inhibitory activity by binding to the active site of the MALT1 protein, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells. Although MI-2 has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential applications in the treatment of other diseases.
合成法
The synthesis of MI-2 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the preparation of 5-methyl-3-isoxazolecarboxylic acid, which is then reacted with 3-methyl-1-butanol to form the corresponding ester. The ester is then subjected to hydrolysis to yield the carboxylic acid, which is further reacted with 2-amino-4,5-dimethylthiophene to form the desired product, MI-2.
科学的研究の応用
MI-2 has been extensively studied for its potential applications in cancer therapy. The MALT1 protein is known to play a crucial role in the survival and proliferation of cancer cells. Inhibition of MALT1 activity by MI-2 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. MI-2 has also been found to exhibit anti-inflammatory activity by inhibiting the activation of immune cells, which makes it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(3-methylbutyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-10(2)6-7-21-17(23)13-5-4-12(9-14(13)18(21)24)16(22)19-15-8-11(3)25-20-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWLOOHWAGONFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)

